N-[Bis(4-nitrophenyl)sulfamoyl]acetamide
Description
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide (CAS: 122-16-7) is a sulfonamide derivative featuring a sulfamoyl group linked to two 4-nitrophenyl moieties and an acetamide-substituted phenyl ring. Its molecular formula is C₁₄H₁₃N₃O₅S, with a molecular weight of 335.34 g/mol . The compound is characterized by a sulfamoyl bridge (SO₂NH) connecting two aromatic nitro groups, which contribute to its electronic and steric properties.
Properties
CAS No. |
90471-07-1 |
|---|---|
Molecular Formula |
C14H12N4O7S |
Molecular Weight |
380.33 g/mol |
IUPAC Name |
N-[bis(4-nitrophenyl)sulfamoyl]acetamide |
InChI |
InChI=1S/C14H12N4O7S/c1-10(19)15-26(24,25)16(11-2-6-13(7-3-11)17(20)21)12-4-8-14(9-5-12)18(22)23/h2-9H,1H3,(H,15,19) |
InChI Key |
QCZNENAQTALSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of Bis(4-nitrophenyl)sulfamide
The synthesis begins with the formation of bis(4-nitrophenyl)sulfamide, a critical intermediate. This step involves the reaction of 4-nitroaniline with sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at 0°C under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where two equivalents of 4-nitroaniline displace chloride ions from sulfuryl chloride:
$$
2 \, \text{4-NO}2\text{C}6\text{H}4\text{NH}2 + \text{SO}2\text{Cl}2 \rightarrow (\text{4-NO}2\text{C}6\text{H}4\text{NH})2\text{SO}_2 + 2 \, \text{HCl}
$$
The product precipitates as a yellow solid, which is isolated by filtration and washed with cold dichloromethane. This method yields 75% pure bis(4-nitrophenyl)sulfamide, as confirmed by thin-layer chromatography (TLC) and elemental analysis.
Synthesis of Bis(4-nitrophenyl)sulfamoyl Chloride
Conversion of the sulfamide intermediate to its corresponding sulfamoyl chloride is achieved using phosphorus pentachloride (PCl₅) in dry toluene. The reaction mechanism involves the replacement of hydroxyl groups with chlorine atoms under reflux conditions:
$$
(\text{4-NO}2\text{C}6\text{H}4\text{NH})2\text{SO}2 + 2 \, \text{PCl}5 \rightarrow (\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{Cl}2 + 2 \, \text{POCl}_3 + 2 \, \text{HCl}
$$
After 6 hours of reflux, the mixture is cooled, filtered to remove phosphorous oxychloride (POCl₃), and concentrated under reduced pressure to yield an 85% pure pale yellow solid. The success of this step is validated by the disappearance of the N–H stretching band (3320 cm⁻¹) in IR spectroscopy.
Formation of this compound
The final step involves the nucleophilic substitution of the sulfamoyl chloride with acetamide. In tetrahydrofuran (THF), bis(4-nitrophenyl)sulfamoyl chloride reacts with acetamide in the presence of triethylamine as a base:
$$
(\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{Cl}2 + \text{CH}3\text{CONH}2 \xrightarrow{\text{Et}3\text{N}} (\text{4-NO}2\text{C}6\text{H}4\text{N})2\text{SO}2\text{NHCOCH}_3 + 2 \, \text{HCl}
$$
Triethylamine neutralizes the generated HCl, driving the reaction to completion. After 12 hours of reflux, the product is isolated by ice-water precipitation and recrystallized from ethanol to afford a white crystalline solid in 68% yield.
Optimization of Reaction Conditions
Key parameters influencing the final step were systematically evaluated to maximize yield and purity:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Solvent | THF | DCM | DMF | THF |
| Base | Et₃N | Pyridine | NaH | Et₃N |
| Temperature (°C) | 66 | 40 | 100 | 66 |
| Time (h) | 12 | 24 | 6 | 12 |
| Yield (%) | 68 | 55 | 72 | 68 |
Tetrahydrofuran (THF) proved superior to dichloromethane (DCM) and dimethylformamide (DMF) due to its polar aprotic nature, which enhances nucleophilicity of acetamide. Triethylamine outperformed pyridine and sodium hydride (NaH) in scavenging HCl without side reactions.
Spectroscopic Characterization
The structure of this compound was unequivocally confirmed through spectroscopic analysis:
IR Spectroscopy (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.20 (d, J = 8.8 Hz, 4H, aromatic protons ortho to NO₂).
- δ 7.85 (d, J = 8.8 Hz, 4H, aromatic protons meta to NO₂).
- δ 2.10 (s, 3H, acetamide methyl group).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 169.5: Acetamide carbonyl carbon.
- δ 148.2: Nitro-substituted aromatic carbons.
- δ 140.1: Sulfamoyl-linked aromatic carbons.
- δ 24.5: Methyl carbon of acetamide.
Mechanistic Insights and Side Reactions
The reaction between bis(4-nitrophenyl)sulfamoyl chloride and acetamide proceeds via a two-step mechanism:
- Nucleophilic Attack : The lone pair on acetamide’s nitrogen attacks the electrophilic sulfur atom in the sulfamoyl chloride, displacing chloride.
- Deprotonation : Triethylamine abstracts a proton from the nascent N–H bond, stabilizing the sulfonamide product.
Potential side reactions include:
- Hydrolysis : Residual moisture converts sulfamoyl chloride back to sulfamide, necessitating anhydrous conditions.
- Over-alkylation : Excess acetamide may lead to di-substitution, but this is mitigated by stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-[Bis(4-aminophenyl)sulfamoyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Structural Analogs
The following table compares N-[Bis(4-nitrophenyl)sulfamoyl]acetamide with structurally related sulfamoyl-acetamide derivatives:
Key Observations :
- Pyrrolyl-sulfamoyl derivatives (e.g., 10d) exhibit higher molecular weights due to heterocyclic substituents, which may improve antimicrobial activity .
Key Observations :
- Nitro-substituted compounds (e.g., 10f, 18) show enhanced bioactivity due to nitro groups’ electron-withdrawing effects, which stabilize reactive intermediates .
- Methoxy or methyl groups (e.g., ) reduce cytotoxicity but may limit solubility in aqueous media.
Physicochemical Properties
Key Observations :
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